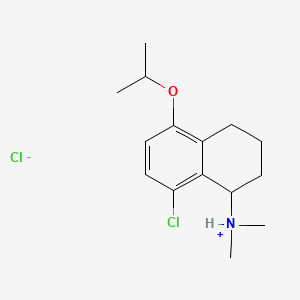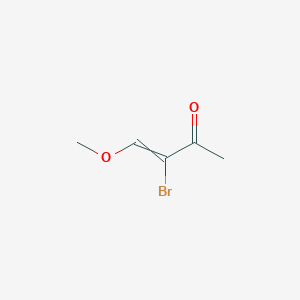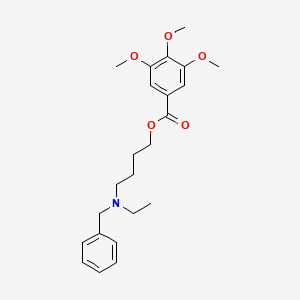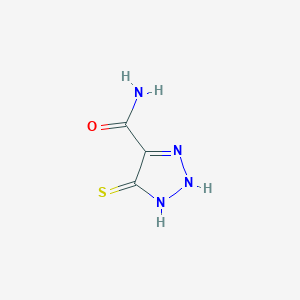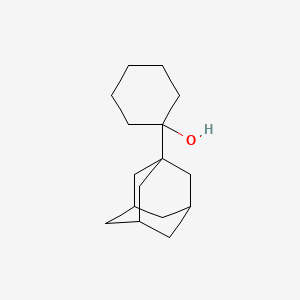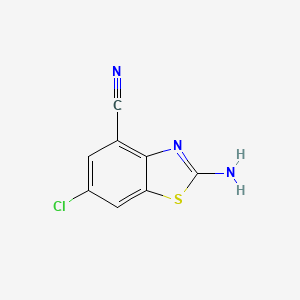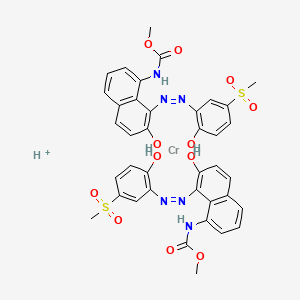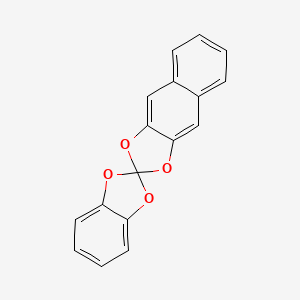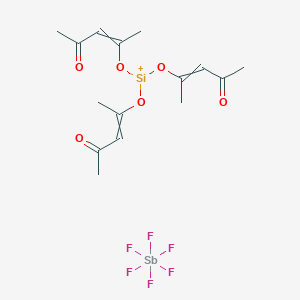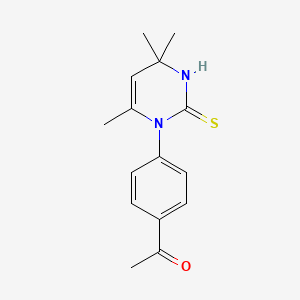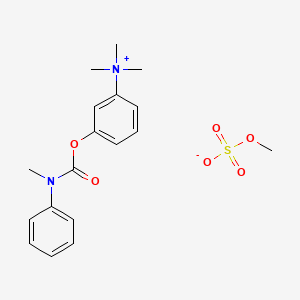
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE: is a complex organic compound with the molecular formula C17-H21-N2-O2.C-H3-O4-S and a molecular weight of 396.50 . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE involves multiple steps. The primary synthetic route includes the reaction of m-hydroxyphenyltrimethylammonium with methylsulfate and methylphenylcarbamate under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and pH to maintain the desired reaction environment. The final product is purified using techniques such as crystallization, filtration, and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic and electrophilic substitution reactions are facilitated using reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, it is utilized to study enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays .
Medicine: In the medical field, AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE is investigated for its potential therapeutic properties. It is studied for its effects on neurological pathways and its potential use in treating certain medical conditions .
Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical manufacturing .
Wirkmechanismus
The mechanism of action of AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, DIMETHYLCARBAMATE
- AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, BENZYLCARBAMATE
Comparison: Compared to its similar compounds, AMMONIUM, (m-HYDROXYPHENYL)TRIMETHYL-, METHYLSULFATE, METHYLPHENYLCARBAMATE exhibits unique properties due to the presence of the methylphenylcarbamate group. This group enhances its reactivity and specificity in various chemical and biological processes, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
64050-79-9 |
|---|---|
Molekularformel |
C18H24N2O6S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
methyl sulfate;trimethyl-[3-[methyl(phenyl)carbamoyl]oxyphenyl]azanium |
InChI |
InChI=1S/C17H21N2O2.CH4O4S/c1-18(14-9-6-5-7-10-14)17(20)21-16-12-8-11-15(13-16)19(2,3)4;1-5-6(2,3)4/h5-13H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
NZONVSABIFGBSY-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
